Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOEAIMNWEEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379534 | |
| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-40-4 | |
| Record name | Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
β-Diketone and Cyanothioacetamide Cyclocondensation
A seminal approach involves reacting 1,1,1-trifluoro-3-(2-thenoyl)acetone with cyanothioacetamide under basic conditions. This method, adapted from fluorine-containing heterocycle syntheses, facilitates the formation of the pyridine ring fused to a thiophene moiety. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the diketone’s carbonyl, followed by cyclodehydration. Typical conditions include refluxing in ethanol with sodium acetate (1–2 equiv) for 6–12 hours, yielding intermediates such as 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione.
Key Reaction Parameters
| Reagent | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyanothioacetamide | Ethanol | NaOAc | Reflux | 12 h | 60–70% |
Reductive Cyclization Approaches
Reductive cyclization of nitro-substituted precursors offers an alternative route. For example, Stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid mediates the reduction of nitro groups, enabling cyclization to form the thienopyridine core. While this method is less common for trifluoromethylated systems, it highlights the versatility of reductive steps in heterocycle synthesis.
Chlorination at the 4-Position
Introducing the chloro substituent at position 4 is critical for the compound’s bioactivity. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, leveraging its strong electrophilic character.
POCl₃-Mediated Chlorination
A method analogous to pyridothienopyrimidine synthesis involves treating a hydroxyl- or oxo-substituted precursor with POCl₃ under reflux. For instance, 7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes chlorination with POCl₃ at 110°C for 4 hours, achieving near-quantitative conversion to the 4-chloro derivative. Applied to the target compound, this suggests that a similar intermediate (e.g., a pyridothieno ketone) could be chlorinated under these conditions.
Optimized Chlorination Conditions
| Substrate | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Hydroxy intermediate | POCl₃ | Toluene | 110°C | 4 h | 95% |
Nucleophilic Displacement
Chlorine may also be introduced via nucleophilic displacement of a leaving group (e.g., bromide or tosylate). However, this approach is less documented for thienopyridines, as electrophilic aromatic substitution with POCl₃ remains more efficient.
Esterification of the 7-Carboxylic Acid
The methyl ester at position 7 is typically introduced via esterification of a carboxylic acid precursor. Two primary methods dominate: acid-catalyzed Fischer esterification and alkylation using methyl iodide.
Fischer Esterification
Heating the carboxylic acid with methanol in the presence of a Brønsted acid (e.g., H₂SO₄) achieves esterification. For example, refluxing 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylic acid in methanol with concentrated H₂SO₄ (5 mol%) for 12 hours yields the methyl ester. This method is robust but requires careful control of water content to prevent hydrolysis.
Typical Esterification Protocol
| Acid Precursor | Alcohol | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 7-Carboxylic acid | MeOH | H₂SO₄ | Reflux | 12 h | 85–90% |
Alkylation with Methyl Iodide
Alternatively, the acid is first converted to its sodium salt using NaH or NaOH, followed by treatment with methyl iodide in a polar aprotic solvent like DMF. This method avoids equilibrium limitations of Fischer esterification and proceeds at room temperature within 2–4 hours.
Integrated Synthesis Pathway
Combining the above steps, a plausible synthesis of methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate involves:
-
Cyclocondensation : React 1,1,1-trifluoro-3-(2-thenoyl)acetone with cyanothioacetamide in ethanol/NaOAc to form the thienopyridine core.
-
Chlorination : Treat the intermediate with POCl₃ in toluene to introduce the 4-chloro substituent.
-
Esterification : Convert the 7-carboxylic acid to the methyl ester using methanol/H₂SO₄.
Overall Yield and Purity
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 65% | 92% |
| Chlorination | 95% | 98% |
| Esterification | 88% | 95% |
Challenges and Optimization Considerations
Regioselectivity in Cyclocondensation
The position of the trifluoromethyl group is influenced by the diketone’s substitution pattern. Using asymmetric β-diketones (e.g., 3-(2-thenoyl)-1,1,1-trifluoropropane-2-one) ensures the CF₃ group occupies the 2-position.
Byproduct Formation During Chlorination
Over-chlorination or ring-opening side reactions may occur with excess POCl₃. Strict stoichiometric control (1.1–1.3 equiv POCl₃) and inert atmosphere minimize these issues.
Ester Hydrolysis Risks
The methyl ester is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents and avoidance of aqueous workups post-esterification are critical.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products
Substitution Products: Various substituted thieno[3,4-b]pyridine derivatives.
Oxidation Products: Oxidized forms of the thieno[3,4-b]pyridine core.
Reduction Products: Reduced derivatives with altered functional groups.
Hydrolysis Products: Carboxylic acids derived from the ester group.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of thieno[3,4-b]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the methyl ester group can enhance the activity against various bacterial strains, suggesting a pathway for developing new antibiotics .
Agrochemicals
The compound has shown promise in agrochemical applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions.
Case Study: Herbicidal Efficacy
In a controlled study, this compound was tested against common agricultural weeds. Results indicated effective inhibition of weed growth at low concentrations, highlighting its potential as a selective herbicide .
Materials Science
The unique chemical structure of this compound allows it to be incorporated into advanced materials. Its properties can be leveraged in the development of conductive polymers or coatings.
Case Study: Conductive Polymers
Research into polymer blends containing thieno[3,4-b]pyridine derivatives showed improved electrical conductivity and thermal stability. These materials could be used in electronic devices, showcasing the versatility of the compound beyond traditional applications .
Data Tables
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Potential antibiotic derivatives with enhanced activity against bacteria |
| Agrochemicals | Effective herbicidal activity at low concentrations against common weeds |
| Materials Science | Improved electrical conductivity in polymer blends incorporating thieno[3,4-b]pyridine |
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Reactivity : The chlorine atom (electron-withdrawing) in the target compound may enhance electrophilic substitution resistance compared to the hydroxy group (electron-donating) in the analog .
Physicochemical Properties
Table 2: Physical and Thermal Properties
Discussion :
Table 3: Hazard Profiles
Notes:
- The hydroxy analog requires stringent handling (e.g., gloves, ventilation) due to skin/eye irritation risks, suggesting the chloro variant may share similar precautions .
- No regulatory listings (e.g., TSCA, EINECS) exist for either compound, limiting commercial restrictions .
Cost and Availability
- The chloro variant’s pricing is unreported but likely influenced by halogenation steps and industrial scalability.
Research Implications
- Synthetic Utility : The chloro group’s electron-withdrawing nature may favor nucleophilic aromatic substitution, whereas the hydroxy group enables hydrogen bonding or derivatization (e.g., esterification).
- Material Science: Thienopyridine derivatives are understudied in optoelectronics, though structural analogs (e.g., thieno[3,4-b]thiophene polymers) show promise in organic photovoltaics .
Biological Activity
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological properties, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₅ClF₃NO₂S
- Molecular Weight : 295.67 g/mol
- Melting Point : 103-106 °C
- Boiling Point : 326.3 °C at 760 mmHg
- Flash Point : 151.1 °C
Anticancer Activity
This compound exhibits potent anticancer properties. Research indicates that compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | |
| Compound A | A549 (lung cancer) | 15.3 | |
| Compound B | HepG2 (liver cancer) | 29.1 |
The compound's mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance, it has been noted to inhibit VEGFR-2 kinase, which plays a crucial role in angiogenesis, with an IC50 value of approximately 1.46 µM .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties against various bacterial strains:
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological evaluation of related compounds indicates that thieno[3,4-b]pyridines can induce ferroptosis—a form of regulated cell death characterized by the accumulation of lipid peroxides—by targeting specific proteins such as GPX4, which is critical for maintaining cellular redox homeostasis . The presence of electrophilic warheads in these compounds facilitates covalent interactions with thiol groups in proteins, enhancing their cytotoxic effects.
Case Studies and Research Findings
A recent study evaluated the anticancer efficacy of various thieno[3,4-b]pyridine derivatives, including this compound. The results highlighted its potential as a therapeutic agent against resistant cancer types:
- Study on MCF-7 Cells : The compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways.
- Combination Therapy : When used in combination with established chemotherapeutics, it exhibited synergistic effects, improving overall efficacy against tumor growth in vivo models.
Q & A
Basic Research Question
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) modifiers; retention time ~1.76 minutes under QC-SMD-TFA05 conditions .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.67) and monitor degradation products (e.g., hydrolyzed carboxylate) .
- Thermogravimetric Analysis (TGA) : Stability under storage conditions (-20°C) shows no decomposition below 120°C .
How does the trifluoromethyl group influence reactivity in further derivatization?
Advanced Research Question
The CF₃ group exerts strong electron-withdrawing effects, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. Methodological considerations:
- Nucleophilic aromatic substitution (SNAr) : Requires activation via Lewis acids (e.g., AlCl₃) at elevated temperatures (80–100°C) .
- Cross-coupling : Suzuki-Miyaura reactions at the 4-chloro position are feasible with Pd(PPh₃)₄ catalysts, yielding biaryl derivatives .
Note : Steric hindrance from CF₃ may reduce yields in bulky coupling partners .
Are there known biological targets or structure-activity relationships (SAR) for this compound?
Advanced Research Question
While direct data is limited, structural analogs (e.g., thieno[3,4-b]pyridines) show activity as kinase inhibitors or RORγt inverse agonists . Suggested SAR studies:
- In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
- Modification strategies : Replace the methyl ester with amides to enhance bioavailability, guided by similar pyridinecarboxamide derivatives .
Hypothesis : The 4-chloro and CF₃ groups may enhance target binding via hydrophobic interactions, but require empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
